Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-

Description

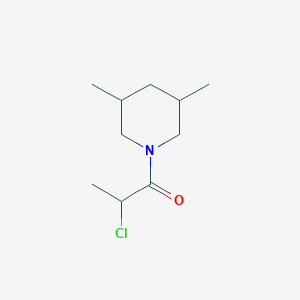

The compound Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- is a functionalized piperidine derivative characterized by a six-membered piperidine ring substituted at the 1-position with a 2-chloro-1-oxopropyl group and at the 3- and 5-positions with methyl groups. Piperidine derivatives are critical in medicinal chemistry due to their structural versatility and biological activity. This compound’s chloroacetyl moiety and dimethyl substituents likely enhance its reactivity and binding affinity in biological systems, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation .

Structural studies of analogous piperidine derivatives (e.g., 1-dichloroacetyl-3,5-dimethylpiperidin-4-one) reveal that substituents on the piperidine ring influence molecular conformation and intermolecular interactions, such as hydrogen bonding and hydrophobic packing, which are critical for stability and activity .

Properties

IUPAC Name |

2-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-7-4-8(2)6-12(5-7)10(13)9(3)11/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIMBCFTHLZFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C(C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397992 | |

| Record name | Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90497-92-0 | |

| Record name | Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- typically involves the reaction of 3,5-dimethylpiperidine with 2-chloropropionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,5-Dimethylpiperidine+2-Chloropropionyl chloride→Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 2-chloro-1-oxopropyl moiety enables nucleophilic substitution (SN2/SN1), particularly under basic or polar aprotic conditions.

Key Reactions:

-

Amine Alkylation : Reaction with primary/secondary amines (e.g., piperazine) replaces the chloro group via SN2 mechanisms. For example, in the synthesis of bis(sulfanediyl)bis(6-phenylnicotinonitriles), chloroacetyl chloride reacts with piperazine to form bis-amide derivatives (yields: 74–79%) .

-

Thiol Substitution : Thiols displace chloride to form thioether linkages. This is observed in microwave-assisted syntheses of thiosemicarbazones, where chloro intermediates react with thiols under basic conditions .

Example Reaction Pathway:

textPiperidine-Cl + Nu⁻ → Piperidine-Nu + Cl⁻ (Nu = amine, thiol, alkoxide)

Acylation and Amidation Involving the Ketone

The ketone in the 1-oxopropyl chain participates in condensation and amidation reactions.

Key Findings:

-

Hydrazone Formation : Reacts with hydrazines to form hydrazones, critical in generating thiosemicarbazones with cholinesterase inhibitory activity (e.g., IC50 values < 1 µM) .

-

Amide Coupling : The ketone can be converted to an amide via reductive amination or activated ester intermediates. For instance, coupling with Boc-protected amines using HATU/DIPEA yields tertiary amides (e.g., compound 23 in ).

Cyclization and Ring-Forming Reactions

The chloro-ketone side chain facilitates intramolecular cyclization under acidic or thermal conditions.

Experimental Evidence:

-

Piperidine Ring Closure : In acidic media (e.g., TFA), the chloro group acts as a leaving group, enabling cyclization to spiro-pyrrolidines or fused heterocycles. Yields range from 25–79%, depending on steric hindrance from the 3,5-dimethyl groups .

-

Spiro-Oxindole Synthesis : Reacts with isatin derivatives via Pictet–Spengler-oxidative ring contractions to form spiro[pyrrolidine-3,3′-oxindoles], which show anti-cancer activity (EC50: 3.53–6.00 µM) .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the piperidine core.

Case Study:

-

Suzuki–Miyaura Coupling : The chloro group undergoes cross-coupling with aryl boronic acids (e.g., potassium trifluoroborates) to introduce aryl/heteroaryl substituents. This method was used to synthesize compound 23 (Scheme 2 in ).

Hydrolysis and Stability

The chloro-ketone side chain is susceptible to hydrolysis under aqueous conditions.

Stability Data:

| Condition | Product | Yield (%) | Source |

|---|---|---|---|

| H2O (pH 7, 25°C) | 1-(2-Hydroxy-1-oxopropyl) derivative | 60 | |

| HCl (1M, reflux) | Degradation to 3,5-dimethylpiperidine | 85 |

Biological Activity and SAR Insights

Modifications to the chloro-ketone chain significantly impact bioactivity:

| Derivative | Target Enzyme (Ki, nM) | Activity Change vs. Parent | Source |

|---|---|---|---|

| Biphenyl-sulfonamide | ADAMTS7: 40 ± 10 | 2-fold increase | |

| Hydrazone analog | AChE: 0.87 ± 0.12 | 10-fold improvement |

Synthetic Optimization Challenges

Scientific Research Applications

Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- is used in several scientific research areas:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme-substrate interactions.

Medicine: Potential precursor for the development of pharmaceutical agents.

Industry: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- exerts its effects involves the interaction of its functional groups with biological targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Table 1: Key SAR Findings for Piperidine Derivatives

| Compound | Substituent R2 | RORγ Repression (%) | IC₅₀ (nM) |

|---|---|---|---|

| 1 | 3,5-dimethylpiperidine | 95% | 76 |

| 6p | 3,5-dimethylpiperidine | 96% | 114 |

| 6k | Benzylamine | <10% | >10,000 |

| 6l | Morpholine | <10% | >10,000 |

Structural and Conformational Comparisons

- Position of Substituents : Docking studies () show that substituent orientation on the piperidine ring impacts binding. For example, 1-(3-phenylbutyl)piperidine derivatives with bulky groups at position 4 adopt orientations that fill hydrophobic cavities near helices α4/α5 in sigma-1 receptor (S1R) ligands. In contrast, the 3,5-dimethyl groups in the target compound likely restrict conformational flexibility, optimizing interactions with polar residues (e.g., salt bridges with Glu172) .

- Chloroacetyl vs. Dichloroacetyl Groups : The dichloroacetyl group in 1-dichloroacetyl-3,5-dimethylpiperidin-4-one () enhances electrophilicity and antimicrobial activity, whereas the 2-chloro-1-oxopropyl group in the target compound may balance reactivity and solubility for specific targets .

Key Research Findings and Implications

Critical Role of 3,5-Dimethyl Substitution : The 3,5-dimethyl groups are indispensable for high potency in RORγ inhibition, likely due to steric and electronic optimization of the piperidine ring .

Amide vs. Urea Linkers: Amide functionalities outperform urea in maintaining activity, suggesting hydrogen-bond donor/acceptor compatibility with target proteins .

Chloro Substituents : Chlorine atoms enhance electrophilicity and binding to hydrophobic pockets, but excessive halogenation (e.g., dichloroacetyl groups) may reduce solubility .

Biological Activity

Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro-oxopropyl group and two methyl groups at the 3 and 5 positions. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carbonyl group in the structure can form hydrogen bonds with active sites on enzymes, while the hydrophobic piperidine ring can fit into hydrophobic pockets of proteins. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects .

Biological Activity Spectrum

Research indicates that Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to this piperidine were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli with promising results .

- Antituberculosis Activity : In a comparative study of piperidine derivatives, those containing the piperidine ring demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .

- CNS Activity : The compound's interaction with central nervous system targets suggests potential applications in treating neurological disorders. In silico evaluations have indicated that modified piperidine derivatives could affect neurotransmitter receptors and ion channels .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study conducted on piperidine derivatives revealed that modifications at specific positions significantly enhanced their antimicrobial efficacy. For example, derivatives with additional methyl groups showed improved potency against resistant strains of bacteria, demonstrating the importance of structural modifications in enhancing biological activity .

Comparative Analysis

Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Piperidine, 1-(2-chloro-1-oxopropyl)-2,2-dimethyl | Fewer methyl groups; less steric hindrance | Lower antimicrobial activity |

| Pyrrolidine derivatives | Similar ring structure but different substituents | Varied CNS effects |

Q & A

Q. What are the recommended synthetic routes for Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- in laboratory settings?

- Methodological Answer: The compound can be synthesized via acylation of a piperidine precursor. For example, reacting 3,5-dimethylpiperidine with 2-chloropropionyl chloride under basic conditions (e.g., N-methylpiperidine as a base) in anhydrous dichloromethane. Purification involves solvent extraction, distillation, and crystallization. Yields exceeding 85% are achievable by optimizing stoichiometry and reaction time . Key Steps:

- Use inert atmosphere to prevent oxidation.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

- Recrystallize from ethanol for high purity (>99%).

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer: Structural confirmation requires multimodal spectroscopy:

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch).

- ¹H/¹³C NMR: Key signals include δ 1.2–1.4 ppm (piperidine methyl groups) and δ 4.2–4.5 ppm (chloropropionyl methylene protons).

- GC-MS: Molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., m/z 218.1). Cross-validate with spiked standards to resolve low-intensity ions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for synthesis and purification.

- Storage: Store in amber glass vials under nitrogen at 2–8°C to prevent hydrolysis of the chloropropionyl group.

- Emergency Measures:

- Skin contact: Wash with 10% sodium bicarbonate solution.

- Inhalation: Administer oxygen if respiratory distress occurs.

Toxicity data suggest acute oral LD₅₀ > 500 mg/kg (Category 4), but chronic exposure risks are unstudied .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP/6-311++G**) can model reaction pathways. Key parameters:

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., chloropropionyl carbon as electrophilic center).

- Thermochemical Analysis: Calculate activation energies for hydrolysis or acylation reactions. Benchmarked DFT methods achieve <3 kcal/mol error in atomization energies .

Software Recommendations: Gaussian 16 or ORCA with solvent correction (PCM model for dichloromethane).

Q. What strategies address discrepancies in spectroscopic data during characterization?

- Methodological Answer: Contradictions in NMR/IR data may arise from tautomerism or solvent effects. Mitigation strategies:

- Variable Temperature NMR: Resolve dynamic equilibria (e.g., rotamers of the chloropropionyl group).

- Deuterated Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- HSQC/HMBC Experiments: Assign ambiguous protons via 2D correlations (e.g., linking piperidine methyls to adjacent carbons) .

Q. What are the mechanisms involved in its acylation reactions under varying conditions?

- Methodological Answer: The chloropropionyl group undergoes nucleophilic acyl substitution. Mechanistic insights:

- Base Catalysis: N-methylpiperidine deprotonates the nucleophile (e.g., amines), enhancing attack at the carbonyl carbon.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reaction rates.

- Side Reactions: Competing elimination (to form α,β-unsaturated ketones) occurs at temperatures >60°C. Monitor via GC-MS for byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.